molecular formula C20H30N2O4 B2460370 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester CAS No. 1260763-75-4

1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester

Cat. No. B2460370
CAS RN: 1260763-75-4
M. Wt: 362.47
InChI Key: MLYVHPCWDBDKRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is not clearly described in the available resources .


Molecular Structure Analysis

The molecular structure of this compound is not clearly described in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly described in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly described in the available resources .

Scientific Research Applications

Radiosensitivity Analysis

This compound has been used in studies to identify and analyze the radiosensitivity of 4-Piperidinecarboxylic Acid using Electron Paramagnetic Resonance Spectroscopy . The study aimed to investigate the spectroscopic, dosimetric, and stability properties of free radicals generated within the compound due to gamma irradiation .

Sterilization and Microbial Control

The compound has been used in radiation sterilization, a cutting-edge and highly effective technique in the field of sterilization and microbial control . This approach is increasingly preferred over traditional sterilization methods due to its exceptional penetration capabilities, minimal sample residue, limited thermal effects, reduced variables requiring oversight, and applicability post-packaging .

Pharmaceutical Practices

In contemporary pharmaceutical practices, irradiation-based sterilization methods are employed to enhance the hygienic standards and quality assurance of medicinal products . The compound plays a role in this process.

Structural and Motional Characteristics Study

Electron Paramagnetic Resonance (EPR) spectroscopy is commonly employed for examining both organic and inorganic compounds. It stands out as the spectroscopic technique that offers optimal insights into the structural and motional characteristics of free radicals . This compound is used in such studies.

Protein Activity Modulation

The compound has been used as a modulator of protein activity, especially as an inhibitor . Inhibitors are developed and applied at high concentration to achieve maximal effects .

PROTAC Development

The compound has been used as a semi-flexible linker useful for PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of PROTACs .

Mechanism of Action

The mechanism of action of this compound is not clearly described in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not clearly described in the available resources .

Future Directions

The future directions for the study or use of this compound are not clearly described in the available resources .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester involves the protection of the amine group, followed by the reaction with piperidinecarboxylic acid and phenylmethyl bromide. The resulting product is then deprotected to yield the final compound.", "Starting Materials": [ "Piperidinecarboxylic acid", "Phenylmethyl bromide", "1,1-dimethylethylamine", "Methanesulfonyl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of amine group with methanesulfonyl chloride and triethylamine in ethyl acetate", "Reaction of protected amine with piperidinecarboxylic acid and phenylmethyl bromide in methanol", "Deprotection of amine with sodium bicarbonate in water", "Acidification of reaction mixture with hydrochloric acid", "Extraction of product with diethyl ether", "Washing of organic layer with sodium hydroxide solution", "Drying of organic layer with sodium sulfate", "Evaporation of solvent to yield final product" ] }

CAS RN

1260763-75-4

Product Name

1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester

Molecular Formula

C20H30N2O4

Molecular Weight

362.47

IUPAC Name

benzyl 4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H30N2O4/c1-20(2,3)26-18(23)14-21-13-16-9-11-22(12-10-16)19(24)25-15-17-7-5-4-6-8-17/h4-8,16,21H,9-15H2,1-3H3

InChI Key

MLYVHPCWDBDKRX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

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